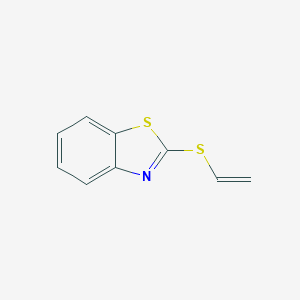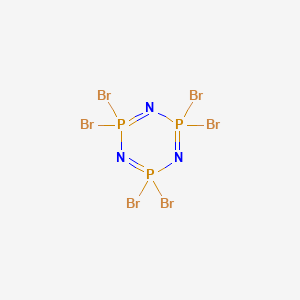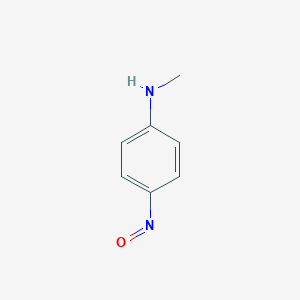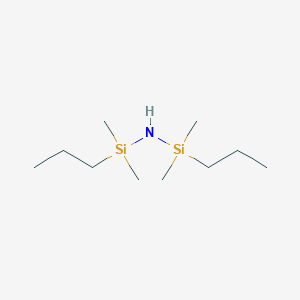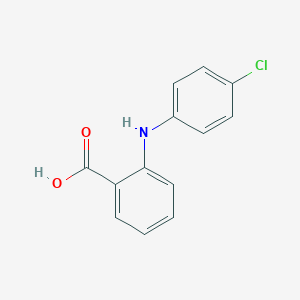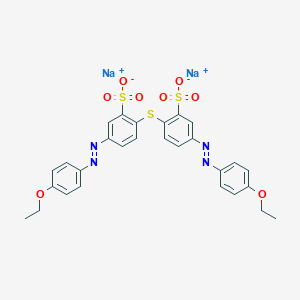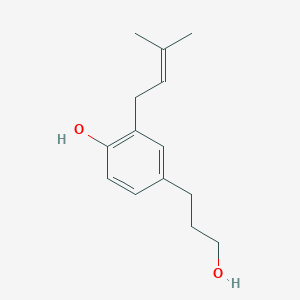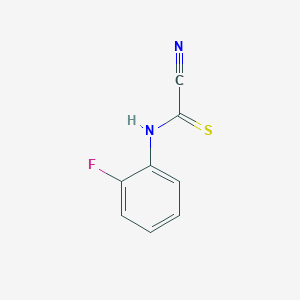
マロン酸ジエチルイミデート二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Diethyl malonimidate dihydrochloride has a wide range of applications in scientific research:
作用機序
Mode of Action
It is known to be used in the preparation of chiral bis (oxazoline) ligands , which suggests it may interact with its targets to induce chirality or asymmetry in other molecules.
Biochemical Pathways
It has been used in the preparation of chiral bis (oxazoline) ligands , which are often involved in various biochemical reactions, including asymmetric transformations.
Result of Action
It is known to be used in the preparation of chiral bis (oxazoline) ligands , suggesting it may play a role in inducing chirality or asymmetry in other molecules.
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that its stability may be affected by exposure to oxygen and temperature variations.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl malonimidate dihydrochloride can be synthesized through the reaction of diethyl malonate with ammonium chloride under specific conditions . The reaction typically involves heating the reactants in the presence of a solvent such as dichloromethane at a controlled temperature of around 45°C under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of diethyl malonimidate dihydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Diethyl malonimidate dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form imidate derivatives.
Common Reagents and Conditions
Common reagents used in reactions with diethyl malonimidate dihydrochloride include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving diethyl malonimidate dihydrochloride include various imidate derivatives and cross-linked polymers .
類似化合物との比較
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl malonimidate dihydrochloride.
Ethyl chloroformate: Another reagent used in similar substitution and condensation reactions.
Uniqueness
Diethyl malonimidate dihydrochloride is unique due to its ability to form stable imidate linkages, making it highly valuable in the synthesis of complex organic molecules and polymers . Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness .
特性
CAS番号 |
10344-69-1 |
|---|---|
分子式 |
C7H15ClN2O2 |
分子量 |
194.66 g/mol |
IUPAC名 |
diethyl propanediimidate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H |
InChIキー |
SPJDSYVGUJARDI-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=N)OCC.Cl.Cl |
正規SMILES |
CCOC(=N)CC(=N)OCC.Cl |
Key on ui other cas no. |
10344-69-1 |
ピクトグラム |
Irritant |
同義語 |
diethyl malonimidate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of diethyl malonimidate dihydrochloride in the synthesis described in the research paper?
A1: Diethyl malonimidate dihydrochloride acts as a bis-electrophilic reagent in this reaction. It reacts with two equivalents of (1R,2S)-(+)-cis-1-amino-2-indanol to form the desired bisoxazoline ring system. [] The reaction proceeds through a double condensation reaction, where the amine groups of the indanol derivative attack the electrophilic carbon atoms of the malonimidate, leading to the formation of two oxazoline rings and the elimination of two molecules of ethanol and two molecules of hydrochloric acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


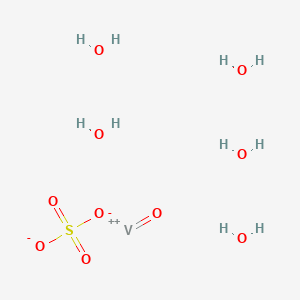
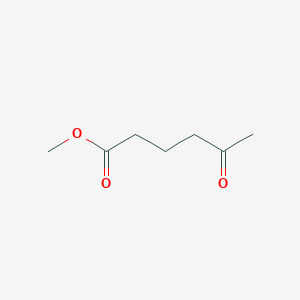
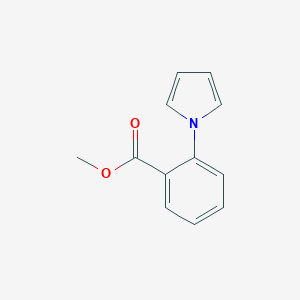
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

